1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid
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Overview
Description
1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a phenyl group, a propenyl group, and an isoindoline carboxylic acid moiety. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Phenyl and Propenyl Groups: The phenyl and propenyl groups can be introduced through a series of Friedel-Crafts acylation and aldol condensation reactions.
Oxidation and Carboxylation: The final steps involve oxidation of the intermediate compounds to introduce the keto groups and carboxylation to form the carboxylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl and propenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Gene Expression: It may influence gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
Similar Compounds
1,3-dioxo-2-phenyl-5-isoindolinecarboxylic acid: Lacks the propenyl group, making it less reactive in certain chemical reactions.
1,3-dioxo-2-[4-(3-hydroxy-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid: Contains a hydroxyl group instead of a keto group, altering its chemical properties and reactivity.
Uniqueness
1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO5/c26-21(16-4-2-1-3-5-16)13-8-15-6-10-18(11-7-15)25-22(27)19-12-9-17(24(29)30)14-20(19)23(25)28/h1-14H,(H,29,30)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXAQNORHSCOFZ-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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